molecular formula C22H17FN4O3S B2616554 N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714925-13-0

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

Cat. No. B2616554
CAS RN: 714925-13-0
M. Wt: 436.46
InChI Key: MBHITVXQEDWVIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized through the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by elemental analyses, 1H and 13C NMR .

Scientific Research Applications

Acid-Base Properties and Fluorogenic Applications

The reaction product of N-acetylneuraminic acid with fluorogenic reagents, similar in structure to the compound of interest, demonstrates unique acid-base properties under fluorogenic conditions, highlighting its potential application in biochemical assays and diagnostic tools due to its strong fluorescence in neutral form. This could be particularly useful in the development of new fluorescent markers for biological research (Lin, Inoue, & Inoue, 2000).

Anticancer Activity

Quinoxaline derivatives have shown remarkable anticancer activity, particularly against human cancer cell lines. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells suggests that these compounds could serve as a foundation for the development of new chemotherapeutic agents. This highlights their potential application in oncology, with specific derivatives exhibiting potent antiproliferative activity (Srikanth et al., 2016).

Neuropharmacological Potential

The synthesis and evaluation of tetracyclic butyrophenones related to the quinoxaline structure have revealed compounds with strong binding affinities to serotonin and dopamine receptors. Such multifunctional drug candidates show promise for the treatment of neuropsychiatric and neurological disorders due to their oral bioavailability and good antipsychotic efficacy in vivo (Li et al., 2014).

Synthetic Applications in Organic Chemistry

Research on the catalytic properties of compounds structurally related to N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide has led to the development of new synthetic methodologies, including enantioselective diamination of alkenes. These advances demonstrate the compound's utility in facilitating complex organic transformations, contributing to the synthesis of diverse organic compounds with high enantioselectivity (Ingalls et al., 2013).

Antimicrobial and Antifungal Properties

Recent syntheses of quinoxalinone derivatives, including compounds with sulfonamide functionalities, have been evaluated for their antimicrobial and antifungal properties. These studies reveal the potential of such derivatives in developing new antimicrobial agents, with specific compounds showing significant activity against a variety of pathogenic microorganisms (Gomaa, El-Katatny, & Ali, 2020).

properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHITVXQEDWVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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